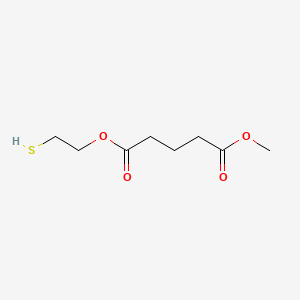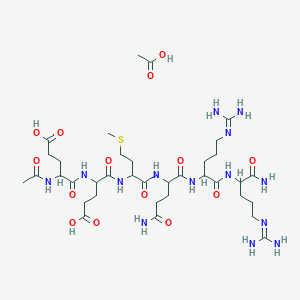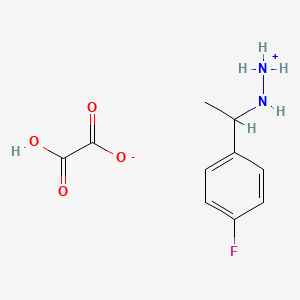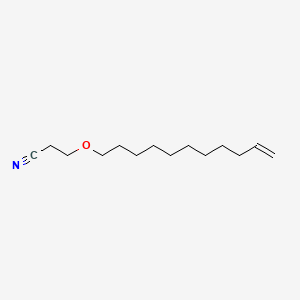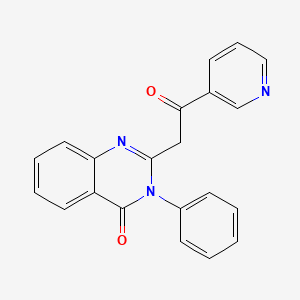
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenyl group at the 3-position and a 2-(2-oxo-2-(3-pyridinyl)ethyl) substituent at the 2-position, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced at the 3-position through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinyl Ethyl Group: The 2-(2-oxo-2-(3-pyridinyl)ethyl) group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable quinazolinone derivative with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridinyl ethyl halides, benzoyl chloride, Lewis acids, basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Other quinazolinone derivatives with different substituents at the 2- and 3-positions.
Pyridinyl Ethyl Derivatives: Compounds with similar pyridinyl ethyl groups but different core structures.
Uniqueness
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- is unique due to its specific combination of a quinazolinone core, a phenyl group, and a pyridinyl ethyl group. This unique structure imparts distinct biological activities and makes it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
73283-26-8 |
|---|---|
Molekularformel |
C21H15N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(2-oxo-2-pyridin-3-ylethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15N3O2/c25-19(15-7-6-12-22-14-15)13-20-23-18-11-5-4-10-17(18)21(26)24(20)16-8-2-1-3-9-16/h1-12,14H,13H2 |
InChI-Schlüssel |
HBEKILAOOXSAOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




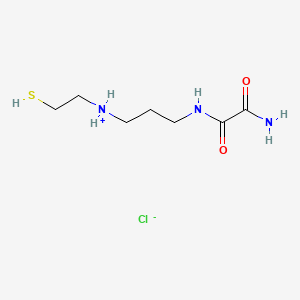

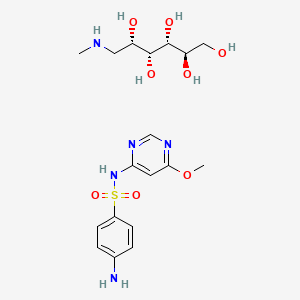
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)

